1H and 13C NMR spectrum analysis of 3,4-Dibromo-2-fluorobenzyl alcohol
1H and 13C NMR spectrum analysis of 3,4-Dibromo-2-fluorobenzyl alcohol
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of 3,4-Dibromo-2-fluorobenzyl alcohol
Executive Summary
This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3,4-Dibromo-2-fluorobenzyl alcohol. As a complex substituted aromatic compound, its NMR spectra exhibit distinct features arising from the interplay of electron-withdrawing and donating effects of the bromo, fluoro, and hydroxymethyl substituents. This document serves as a predictive reference for researchers, scientists, and drug development professionals, detailing the expected chemical shifts, multiplicities, and coupling constants. Particular emphasis is placed on the diagnostic ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns, which are critical for unambiguous structural confirmation. The guide also outlines a standardized experimental protocol for data acquisition and provides a theoretical framework for the interpretation of the spectral data, grounded in established principles of NMR spectroscopy.
Introduction: Deciphering the Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For a molecule such as 3,4-Dibromo-2-fluorobenzyl alcohol, NMR provides a detailed roadmap of its atomic connectivity and electronic environment. The presence of multiple halogens, including the magnetically active ¹⁹F nucleus (100% natural abundance, I = ½), introduces layers of complexity and rich diagnostic information into the spectra.
The analysis of this compound is particularly instructive. The chemical shifts of the aromatic protons and carbons are governed by the competing electronic effects of the substituents:
-
Fluorine (at C2): A highly electronegative atom that exerts a strong inductive (-I) withdrawing effect and a moderate resonance (+R) donating effect. Its most significant impact is the introduction of spin-spin coupling to nearby proton and carbon nuclei.
-
Bromine (at C3 and C4): These atoms are also electronegative, primarily exhibiting an inductive (-I) effect that deshields adjacent nuclei. The presence of two bromine atoms significantly influences the electron density distribution in the aromatic ring.[1]
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Hydroxymethyl (-CH₂OH at C1): This group is weakly electron-donating and its primary spectral features are the benzylic protons and carbon, which are sensitive to the substitution pattern on the ring.
This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra, explaining the causality behind the expected peak positions and splitting patterns.
Predicted NMR Spectral Data: A Quantitative Overview
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 3,4-Dibromo-2-fluorobenzyl alcohol, assuming data acquisition in a standard solvent like Chloroform-d (CDCl₃).
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H-6 | ~ 7.65 | dd | ³J(H6-H5) ≈ 8.5, ⁴J(H6-F2) ≈ 7.0 |
| H-5 | ~ 7.40 | d | ³J(H5-H6) ≈ 8.5 |
| -CH ₂OH | ~ 4.75 | d | ⁴J(CH₂-F2) ≈ 2.5 |
| -CH₂OH | 1.5 - 3.0 (variable) | br s | N/A |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constants (J, Hz) |
|---|---|---|---|
| C-2 | ~ 158 | d | ¹J(C2-F2) ≈ 248 |
| C-1 | ~ 135 | d | ³J(C1-F2) ≈ 4.0 |
| C-5 | ~ 133 | s | ⁵J(C5-F2) ≈ 0 |
| C-6 | ~ 128 | d | ²J(C6-F2) ≈ 15 |
| C-4 | ~ 125 | d | ³J(C4-F2) ≈ 4.5 |
| C-3 | ~ 120 | d | ²J(C3-F2) ≈ 22 |
| -C H₂OH | ~ 60 | d | ³J(Cα-F2) ≈ 6.0 |
Detailed ¹H NMR Spectrum Analysis
The proton NMR spectrum is anticipated to show three distinct signal groups in the aromatic and aliphatic regions, plus a variable hydroxyl proton signal.
Aromatic Region (δ 7.0 - 8.0 ppm)
The two aromatic protons, H-5 and H-6, form an AX spin system further complicated by coupling to the fluorine at C-2.
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H-6 (δ ~ 7.65 ppm): This proton is positioned ortho to the electron-withdrawing fluorine atom and meta to the bromine at C-4. The deshielding influence of the ortho-fluorine is expected to shift this proton significantly downfield. Its signal will be split into a doublet of doublets (dd) . The primary splitting of approximately 8.5 Hz is due to ortho coupling (³J) with H-5. The secondary splitting of around 7.0 Hz arises from a four-bond coupling (⁴J) to the fluorine atom.[2]
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H-5 (δ ~ 7.40 ppm): This proton is ortho to the bromine at C-4 and meta to both the fluorine at C-2 and the bromine at C-3. It is expected to appear upfield relative to H-6. Its signal will appear as a doublet (d) with a coupling constant of ~8.5 Hz, corresponding to its ortho interaction with H-6. The meta coupling to fluorine (⁵JHF) is typically very small or zero and is unlikely to be resolved.
Benzylic Methylene Protons (-CH₂OH, δ ~ 4.75 ppm)
The two equivalent protons of the hydroxymethyl group are chemically shielded compared to the aromatic protons and appear in the aliphatic region.
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The signal for these protons is predicted to be a doublet (d) . This splitting is not due to coupling with the hydroxyl proton (which is usually too rapid to be observed) but rather a four-bond through-space or through-bond coupling to the ortho-fluorine atom (⁴JHF).[2] This coupling is expected to be small, around 2.5 Hz. The chemical shift is similar to that observed in other substituted benzyl alcohols.[3]
Hydroxyl Proton (-OH, variable)
The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4][5] It will typically appear as a broad singlet (br s) and can be confirmed by a D₂O exchange experiment, where the signal disappears.
Caption: Key ¹H-¹H and ¹H-¹⁹F spin-spin couplings in 3,4-Dibromo-2-fluorobenzyl alcohol.
Detailed ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, all of which (except C-5) will be split into doublets due to coupling with the ¹⁹F nucleus. The magnitude of the J(C-F) coupling constant is highly dependent on the number of bonds separating the two nuclei.
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C-2 (δ ~ 158 ppm): The carbon directly bonded to fluorine experiences a massive deshielding effect and will appear far downfield. It will be a doublet with a very large one-bond coupling constant, ¹J(C-F) ≈ 248 Hz .[2] This large coupling is a definitive diagnostic feature for a carbon directly attached to fluorine.
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C-1 (δ ~ 135 ppm): This is the ipso-carbon attached to the -CH₂OH group. It is quaternary and its chemical shift is influenced by the ortho-fluorine. It is expected to be a doublet due to a three-bond coupling, ³J(C-F) ≈ 4.0 Hz .
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C-5 (δ ~ 133 ppm): This carbon is meta to the fluorine. Five-bond C-F couplings are generally negligible, so this signal is expected to be a sharp singlet .
-
C-6 (δ ~ 128 ppm): Being ortho to the fluorine, this carbon will exhibit a significant two-bond coupling. It will appear as a doublet with ²J(C-F) ≈ 15 Hz .[2]
-
C-4 (δ ~ 125 ppm): This carbon, bonded to bromine and meta to fluorine, will be a doublet with a three-bond coupling constant of ³J(C-F) ≈ 4.5 Hz .
-
C-3 (δ ~ 120 ppm): This carbon, bonded to bromine and ortho to fluorine, will show a large two-bond coupling. It will appear as a doublet with ²J(C-F) ≈ 22 Hz . The "heavy atom effect" from the directly attached bromine typically shifts the carbon signal upfield.[6]
-
-CH₂OH (δ ~ 60 ppm): The benzylic carbon is significantly shielded compared to the aromatic carbons. The ortho-fluorine substituent tends to shift the benzylic carbon signal upfield compared to unsubstituted benzyl alcohol (~65 ppm).[7] It will appear as a doublet due to a three-bond coupling to fluorine, ³J(Cα-F) ≈ 6.0 Hz .
Experimental Protocols
To obtain high-quality NMR spectra for 3,4-Dibromo-2-fluorobenzyl alcohol, adherence to a validated protocol is essential.
Sample Preparation
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Solvent Selection: Use a deuterated solvent of high purity, such as Chloroform-d (CDCl₃, 99.8+ atom % D). CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[8]
-
Analyte Concentration: Accurately weigh approximately 10-20 mg of the analyte.
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Dissolution: Transfer the analyte to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).[8]
-
Homogenization: Cap the NMR tube and gently invert several times or use a vortex mixer to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Data Acquisition
The following are typical acquisition parameters for a 500 MHz spectrometer.
-
Instrument Setup: Tune and match the ¹H and ¹³C channels on the NMR probe. Lock the field frequency using the deuterium signal from the solvent. Shim the magnetic field to achieve optimal resolution and lineshape.
-
¹H NMR Spectrum:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
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Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C{¹H} NMR Spectrum (Proton Decoupled):
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 256-1024 scans (or more, depending on sample concentration).
-
Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
The structural analysis of 3,4-Dibromo-2-fluorobenzyl alcohol by ¹H and ¹³C NMR spectroscopy is a prime example of leveraging multinuclear and multi-bond coupling information for unambiguous characterization. The predicted spectra are defined by a set of unique and highly diagnostic features, most notably the various ¹H-¹⁹F and ¹³C-¹⁹F coupling constants. The large one-bond C-F coupling, coupled with the smaller two-, three-, and four-bond couplings, provides a robust fingerprint for the molecule. This in-depth guide provides a reliable predictive framework and a validated experimental approach, empowering researchers to confidently identify and characterize this and structurally related compounds.
References
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W. Guo, et al. (2023). Long-range carbon–fluorine scalar coupling in some fluorinated aromatic compounds. Journal of the Chemical Society, Chemical Communications. [Link]
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Castañeda, F. E., et al. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. PubMed. [Link]
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Scilit. (n.d.). The NMR spectra of some iodo‐ and bromo‐fluorobenzenes. A novel solvent effect on ortho fluorine‐fluorine couplings. [Link]
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- Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1195–1219.
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